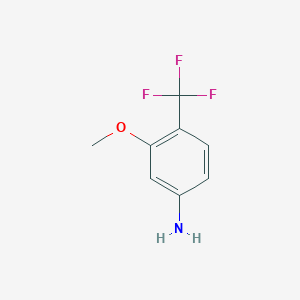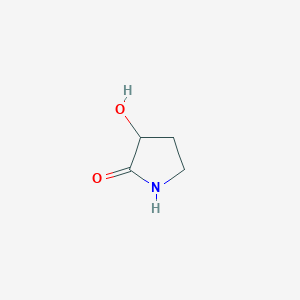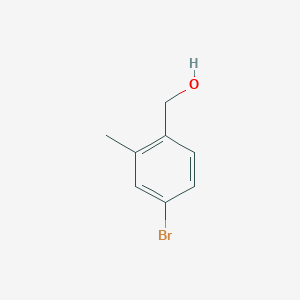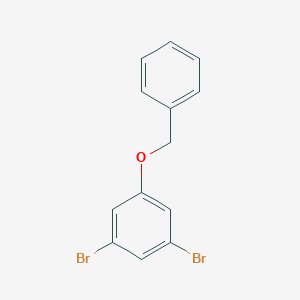
1-(Benzyloxy)-3,5-dibromobenzene
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods and procedures used to create the compound. It often includes the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This refers to the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Various Derivatives : 1-(Benzyloxy)-3,5-dibromobenzene serves as a precursor in synthesizing various organic derivatives. It is notably used in reactions based on benzynes' intermediate formation, such as in the synthesis of 1,2-Dibromo-3-iodobenzene and related compounds (Diemer, Leroux, & Colobert, 2011).
Pharmaceutical Development : This compound is involved in developing antimitotic agents, such as the LP-261 compound, which shows efficacy in cell viability and proliferation assays. Its role as a scaffold in synthesizing trisubstituted phenyl compounds is crucial in this context (Shetty et al., 2011).
Formation of Benzyne Intermediate : In polarographic studies, derivatives like 1-(Benzyloxy)-3,5-dibromobenzene have been found to form intermediates that lead to benzyne, a reactive intermediate in organic chemistry (Wawzonek & Wagenknecht, 1964).
Organic Synthesis Intermediates : It is a key intermediate in synthesizing 1,4-diethynyl-2,5-bis-nonyloxy-benzene, proving its versatility in organic synthesis (Luo Chun-hua, 2007).
Structural Changes in Luminescent Complexes : The compound is used to study the structural changes in luminescent organic complexes, providing insights into intermolecular interactions (Basuroy et al., 2017).
Electron Transfer Studies : Its derivatives play a role in studying electron transfer, particularly in the context of quantum interference, which is significant in understanding molecular electronics (Patoux et al., 1997).
Metalation Processes : The compound is involved in regiospecific metalation studies, which are fundamental in organic synthesis (Luliński & Serwatowski, 2003).
Synthesis of Resveratrol : It acts as an intermediate in synthesizing resveratrol, a compound with significant interest due to its potential health benefits (Wei Yun-yang, 2008).
Electrochemical Properties in Hydrogenase Models : The compound is crucial in synthesizing benzyloxy-functionalized complexes relevant to hydrogenases' active sites, which are key in bioinorganic chemistry (Song et al., 2012).
Polymer Synthesis : It is used in the synthesis of amphiphilic polyphenylenes, which have applications in material science (Kandre et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dibromo-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROMNVSVLZKBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289063 | |
| Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3,5-dibromobenzene | |
CAS RN |
128924-01-6 | |
| Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128924-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

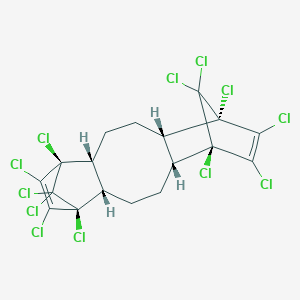
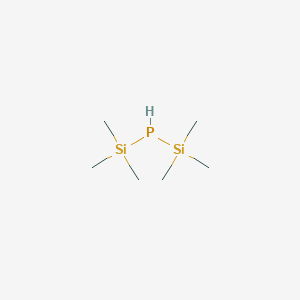
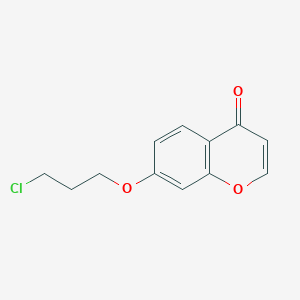
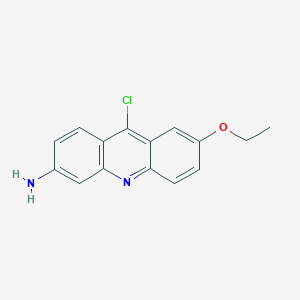

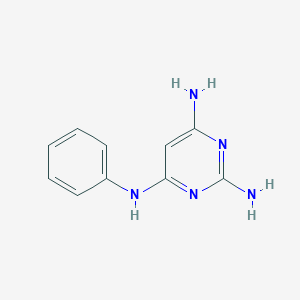
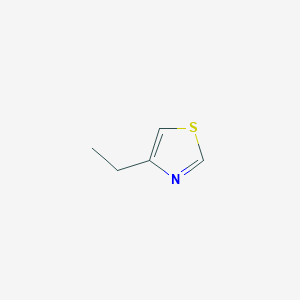
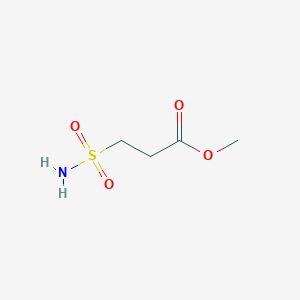

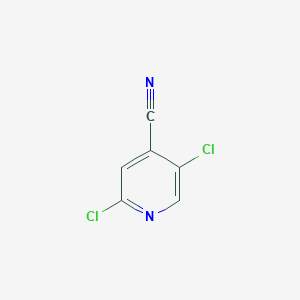
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
